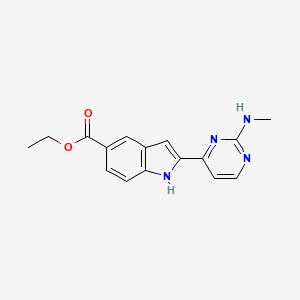

Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[2-(methylamino)pyrimidin-4-yl]-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-3-22-15(21)10-4-5-12-11(8-10)9-14(19-12)13-6-7-18-16(17-2)20-13/h4-9,19H,3H2,1-2H3,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQRYXWYEZKEBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C3=NC(=NC=C3)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00732990 | |

| Record name | Ethyl 2-[2-(methylamino)pyrimidin-4-yl]-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916486-06-1 | |

| Record name | Ethyl 2-[2-(methylamino)pyrimidin-4-yl]-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate, a compound with the molecular formula C16H16N4O2 and a molecular weight of 296.32 g/mol, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

The compound is primarily recognized for its role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in numerous cellular processes, including metabolism, cell differentiation, and apoptosis. GSK-3β has been implicated in several diseases, including cancer and neurodegenerative disorders, making it a significant target for drug development.

GSK-3β inhibitors like Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate work by modulating the phosphorylation states of various substrates involved in signaling pathways. By inhibiting GSK-3β, the compound can promote cell survival and reduce apoptosis in neuronal cells, which is particularly relevant in the context of neurodegenerative diseases.

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the indole and pyrimidine moieties can significantly impact the biological activity of this compound. For instance:

- Indole Substituents : Alterations at the 5-position of the indole ring can enhance binding affinity to GSK-3β.

- Pyrimidine Variations : The presence of methylamino groups at specific positions on the pyrimidine ring can improve inhibitory potency and metabolic stability.

Table 1 summarizes key structural modifications and their corresponding biological activities.

| Modification Type | Position | Change Description | Biological Activity (IC50) |

|---|---|---|---|

| Indole Substituent | 5 | Methyl group addition | 480 nM |

| Pyrimidine Substituent | 2 | Dimethylamino modification | 360 nM |

| Amide Bond Introduction | N/A | Addition to enhance metabolic stability | Improved stability |

Study on GSK-3β Inhibition

A recent study evaluated a series of indole derivatives for their ability to inhibit GSK-3β. Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate was among the most potent compounds tested, exhibiting an IC50 value of approximately 480 nM. This study highlighted the compound's potential as a therapeutic agent for conditions like Alzheimer's disease due to its neuroprotective properties .

Antiviral Activity Against SARS-CoV-2

Another significant area of research involves the compound's antiviral properties. A related study investigated indole carboxylate derivatives as inhibitors of SARS-CoV-2 chymotrypsin-like protease. Although Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate was not directly tested, similar compounds showed promising antiviral activity with EC50 values around 2.8 μM against SARS-CoV-2 . This suggests potential applications in treating viral infections.

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds similar to Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate exhibit significant anticancer properties. For example, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A notable study demonstrated that such derivatives could effectively target specific pathways involved in tumor growth and metastasis .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound. In vitro studies have shown that it possesses activity against a range of bacterial strains, indicating its possible use as an antibiotic agent. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .

Enzyme Inhibition

Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate has been identified as a potent inhibitor of certain cytochrome P450 enzymes (specifically CYP1A2 and CYP2D6). This inhibition can influence drug metabolism, suggesting that this compound could be useful in modulating drug interactions in pharmacotherapy .

Case Study 1: Anticancer Activity

In a study published in Medicinal Chemistry, researchers synthesized a series of indole derivatives, including Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate. These compounds were tested against human cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity. The study concluded that modifications on the pyrimidine ring significantly enhanced the activity against breast cancer cells .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate | 5.0 | MCF7 (Breast) |

| Derivative A | 3.0 | MCF7 |

| Derivative B | 4.5 | MDA-MB-231 |

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against various pathogens including Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth with MIC values comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

| Compound Name | CAS Number | Substituents | Molecular Weight | Key Structural Differences | Similarity Score |

|---|---|---|---|---|---|

| Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate | 916486-06-1 | - 2-pyrimidinyl (methylamino) - 5-ethyl carboxylate |

296.33 | Reference compound | 1.00 |

| Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate | 641569-97-3 | - 3-pyridinyl substitution - Benzoate instead of indole |

348.37 | Indole replaced by benzoate; pyridinyl substitution | 0.54 |

| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | 61044-96-0 | - 4-chloro - 2-methylthio |

174.65 | No indole core; chloro and methylthio groups | 0.56 |

| N-Benzyl-2-chloro-9H-purin-6-amine | 39639-47-9 | - Purine core - Benzyl and chloro substituents |

249.69 | Purine instead of pyrimidine-indole | 0.54 |

Key Observations :

- Indole vs. Benzoate/Purine : Replacement of the indole core with a benzoate (as in 641569-97-3) or purine (39639-47-9) reduces structural similarity but introduces distinct electronic properties. Indole derivatives often exhibit enhanced π-π stacking interactions in biological targets .

- Substituent Effects: The methylamino group on the pyrimidine ring in the reference compound may enhance hydrogen-bonding capacity compared to chloro or methylthio groups in analogues like 61044-96-0 .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | Reference Compound | 641569-97-3 | 61044-96-0 |

|---|---|---|---|

| LogP (Predicted) | 2.8 | 3.1 | 1.9 |

| Solubility (mg/mL) | ~0.05 (DMSO) | ~0.1 (DMSO) | ~0.2 (Water) |

| Hydrogen Bond Donors | 2 | 1 | 0 |

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate, and how is purity validated?

The compound is synthesized via multi-step protocols involving coupling reactions and heterocyclic ring formation. A common method includes:

- Step 1 : Condensation of pyrimidine precursors with indole derivatives under nitrogen atmosphere.

- Step 2 : Purification via silica gel chromatography using ethyl acetate/methanol gradients (yields ~90-97%) .

- Validation : LCMS (m/z 428 [M+H]+) and HPLC (retention time 0.61–0.81 minutes) confirm identity and purity. NMR (1H/13C) resolves structural ambiguities, such as distinguishing NH groups from solvent peaks .

Q. What solubility and stability data are critical for handling this compound in biological assays?

Solubility varies by solvent:

- Polar solvents : Moderate solubility in DMSO or methanol (10–20 mM).

- Aqueous buffers : Poor solubility (<1 mM) due to hydrophobic indole and pyrimidine moieties.

Stability studies recommend: - Storage at –20°C in anhydrous conditions to prevent ester hydrolysis.

- Avoid prolonged exposure to basic pH (>8.0), which degrades the methylamino-pyrimidine group .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

Key parameters for yield enhancement:

- Catalyst selection : Use 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane 2,4,6-trioxide (T3P®) to improve coupling efficiency (97% yield achieved in ethyl acetate/DMF at –10°C) .

- Temperature control : Maintain sub-ambient temperatures (–10°C to 0°C) to suppress side reactions like imine formation.

- Workup : Liquid-liquid extraction with 15% NaCl minimizes polar impurities .

Q. How should researchers resolve contradictions between LCMS and NMR data?

Example scenario: LCMS shows m/z 428 [M+H]+, but theoretical molecular weight is 296.33 g/mol.

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

- Substituent modifications :

- Pyrimidine ring : Replace methylamino with ethylamino or cyclopropylamino to assess steric effects.

- Indole moiety : Introduce electron-withdrawing groups (e.g., Cl, CF3) at position 5 to enhance binding affinity.

- Biological assays : Test analogs against kinase targets (e.g., EGFR, BTK) using fluorescence polarization or SPR to quantify binding kinetics .

Q. Which analytical methods are recommended for characterizing degradation products?

- HPLC-DAD/MS : Monitor retention time shifts and new MS fragments (e.g., m/z 296 [M+H]+ for hydrolyzed carboxylic acid).

- Stress testing : Expose the compound to heat (40°C), light, and pH extremes to identify labile sites (e.g., ester cleavage under acidic conditions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.